molecular formula C16H30N2O5 B1404296 (S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate CAS No. 660862-48-6

(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

Cat. No.: B1404296
CAS No.: 660862-48-6
M. Wt: 330.42 g/mol
InChI Key: VUZKEHBQEOADAS-LBPRGKRZSA-N
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Description

(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a chiral piperazine derivative offered for research and development purposes . This compound is characterized by the presence of acid-labile tert-butoxycarbonyl (Boc) protecting groups on both piperazine nitrogens, a feature common in synthetic organic chemistry . The Boc groups enhance the compound's stability and solubility for certain synthetic applications and can be selectively removed under mild acidic conditions to generate the free piperazine intermediate. The molecule also contains a hydroxymethyl group at the 2-position, which provides a versatile handle for further chemical modification through reactions such as esterification or etherification, making it a valuable chiral building block . Piperazine scaffolds with protective groups are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can inquire for detailed specifications, certificate of analysis, and custom synthesis options.

Properties

IUPAC Name

ditert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZKEHBQEOADAS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)CCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80740013
Record name Di-tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660862-48-6
Record name Di-tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-bromoethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Reduction Reactions

The hydroxyethyl group undergoes borane-mediated reduction to form hydroxymethyl derivatives. This reaction proceeds under mild conditions with high stereochemical retention:

Example Protocol ( ):

  • Reactants : (S)-2-Piperazine-1,2,4-tricarboxylic acid 1,4-di-tert-butyl ester

  • Reagents : 1M borane in tetrahydrofuran (THF)

  • Conditions : Reflux (4 hours), quenched with methanol at 0°C

  • Product : (S)-2-hydroxymethyl-piperazine-1,4-dicarboxylate di-tert-butyl ester

  • Yield : 127% (analytical LCMS purity: 100%)

  • Key Data : ES +: 339.4 [MH]+

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution with alkyl halides under basic conditions:

Alkylation Example ( ):

ParameterDetails
Reactant tert-Butyl piperazine-1-carboxylate
Reagent 1-bromo-3-propanol, K2CO3
Solvent Acetonitrile
Conditions 95°C, 4 hours
Product tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Yield 80%
Key Data MS (ES+): 245 [MH]+; 1H-NMR (CDCl3): δ 3.73–3.82 (m, 2H, -CH2OH)

This demonstrates the compound’s utility in introducing functionalized side chains while preserving Boc protection.

Oxidation Reactions

The hydroxyethyl group can be oxidized to a carbonyl group, though direct experimental data for this compound is limited. Analogous piperazine derivatives use:

  • Reagents : Pyridinium chlorochromate (PCC) or Swern oxidation conditions

  • Expected Product : 2-(2-oxoethyl)piperazine-1,4-dicarboxylate

  • Challenges : Over-oxidation or Boc deprotection must be controlled .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYieldSource
ReductionBH3-THF, refluxHydroxymethyl derivative127%
Substitution1-bromo-3-propanol, K2CO3, 95°C3-Hydroxypropyl side chain80%
Boc Deprotection*TFA/DCM, 0°CFree piperazine with -CH2CH2OH90–95%

*Theoretical pathway based on analogous tert-butyl carbamate cleavage.

Stereochemical Considerations

The (S)-configuration at C2 influences reaction outcomes:

  • Reduction : Borane-THF preserves stereochemistry, confirmed by >99% enantiomeric excess (ee) in related compounds .

  • Substitution : Bulky tert-butyl groups hinder axial attack, favoring equatorial product formation .

Scientific Research Applications

Pharmaceutical Development

(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Case Study : Research has demonstrated that derivatives of this compound exhibit activity against certain types of cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been explored, suggesting its utility in anticancer therapies .

The compound has also been studied for its effects on neurotransmitter systems. It has shown promise in modulating the activity of certain receptors, which could lead to advancements in treating neurological disorders.

Research Insight : Studies indicate that the compound may influence serotonin and dopamine pathways, providing a basis for further exploration in the context of mood disorders and neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity.

Synthesis Overview :

  • Starting Materials : Piperazine derivatives and tert-butyl esters.
  • Reagents Used : Acid chlorides and coupling agents.
  • Characterization Techniques : NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized product.

Mechanism of Action

The mechanism of action of (S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the tert-butyl ester groups provide steric hindrance that can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Features and Substituent Variations

The target compound is compared to five structurally related piperazine derivatives (Table 1), differing in substituents at the 2-position of the piperazine ring:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Purity Key Notes
(S)-Di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate (660862-48-6) C₁₆H₃₀N₂O₅ 330.42 2-Hydroxyethyl (primary alcohol) N/A Requires 2–8°C storage; used in PROTAC synthesis
(S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (958635-12-6) C₁₅H₂₈N₂O₅ 316.39 Hydroxymethyl (primary alcohol) 98% Higher reactivity due to shorter chain
(S)-Di-tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1,4-dicarboxylate (1319591-15-5) C₁₇H₃₂N₂O₅ 344.45 2-Hydroxypropan-2-yl (tertiary alcohol) 95% Steric hindrance reduces reactivity
Di-tert-butyl piperazine-1,4-dicarboxylate (76535-75-6) C₁₄H₂₆N₂O₄ 286.37 None 95%+ Parent compound; minimal steric effects
Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (143540-05-0) C₁₅H₂₈N₂O₅ 316.39 Hydroxymethyl (racemic) 95% Racemic mixture; broader solubility
Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate (1808248-63-6) C₁₅H₂₉N₃O₄ 315.41 Aminomethyl 98% Amine group enables salt formation

Reactivity and Functional Group Impact

  • Hydroxyethyl vs. Hydroxymethyl : The hydroxyethyl group in the target compound introduces a longer carbon chain, enhancing hydrophilicity compared to hydroxymethyl analogs (e.g., CAS 958635-12-6). However, its primary alcohol is less sterically hindered than the tertiary alcohol in CAS 1319591-15-5, making it more reactive in esterification or oxidation reactions .
  • Aminomethyl Derivative (CAS 1808248-63-6): The amine substituent enables participation in nucleophilic reactions (e.g., amide bond formation), distinguishing it from hydroxyl-containing analogs .
  • Parent Compound (CAS 76535-75-6) : Lacking substituents, this compound serves as a baseline for studying steric and electronic effects of added functional groups. Its lower molecular weight (286.37 g/mol) correlates with higher volatility (boiling point: 353.3°C) .

Research Findings and Trends

  • Steric Effects : Tertiary alcohols (e.g., CAS 1319591-15-5) hinder nucleophilic attacks, making them less reactive than primary alcohols in substitution reactions .
  • Solubility : Hydroxyethyl and hydroxymethyl groups improve aqueous solubility compared to unsubstituted analogs, crucial for bioavailability in drug design .
  • Chiral Specificity : The (S)-configuration in the target compound ensures precise stereochemical outcomes in asymmetric synthesis, contrasting with racemic mixtures (e.g., CAS 143540-05-0) .

Biological Activity

(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is commonly found in various biologically active molecules, and is characterized by the presence of two tert-butyl groups and a hydroxyethyl moiety. The unique structural attributes of this compound suggest possible interactions with biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C₁₆H₃₀N₂O₅
  • Molecular Weight : 330.41 g/mol
  • Appearance : Off-white powder
  • Purity : Typically around 95% .

Structural Features

The compound's structure includes:

  • Two tert-butyl groups, which enhance lipophilicity and potentially influence membrane permeability.
  • A hydroxyethyl group that may facilitate hydrogen bonding and contribute to interactions with biological macromolecules.

Research indicates that this compound may interact with various receptors involved in neurotransmission and cell signaling pathways. Preliminary studies suggest potential binding to specific enzymes or receptors, influencing their activity. However, detailed mechanisms of action are still under investigation.

Pharmacological Potential

The compound has been implicated in several pharmacological activities:

  • Neurotransmitter Modulation : Due to its structural similarity to known neurotransmitter modulators, it may act on neurotransmitter receptors.
  • Antioxidant Activity : Some derivatives of piperazine have shown antioxidant properties, which could be relevant for neuroprotective applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylateC₁₅H₃₀N₂O₅Lacks hydroxyethyl group
Di-tert-butyl 1,4-piperazinedicarboxylic acidC₁₂H₂₂N₂O₄No hydroxyethyl or tert-butyl substituents
N,N-DiethylpiperazineC₁₀H₂₃NNo carboxylic acid functionality

This table illustrates how this compound stands out due to its dual carboxylic acid groups and the presence of both tert-butyl and hydroxyethyl substituents, which may enhance its solubility and reactivity compared to similar compounds .

Study on Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of various piperazine derivatives on serotonin receptors. The findings indicated that modifications to the piperazine structure could significantly alter receptor affinity and activity. Although this compound was not directly tested, its structural characteristics suggest it could exhibit similar effects .

Antioxidant Activity Investigation

Another study examined the antioxidant properties of piperazine derivatives. It was found that certain modifications could enhance radical scavenging activity. This suggests that this compound may also possess antioxidant capabilities due to its functional groups .

Q & A

Q. How can a theoretical framework guide the design of novel derivatives?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : Use molecular docking to prioritize substituents (e.g., replacing hydroxyethyl with aminomethyl).
  • Retrosynthetic Analysis : Plan synthetic routes via disconnection at the piperazine C-N bond.
  • Green Chemistry Principles : Optimize solvent selection (e.g., switch DCM to 2-MeTHF) and catalyst recycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Reactant of Route 2
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(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

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